1-(4-chloro-2-nitrophenyl)-1H-1,2,4-Triazole
Description
Properties
Molecular Formula |
C8H5ClN4O2 |
|---|---|
Molecular Weight |
224.60 g/mol |
IUPAC Name |
1-(4-chloro-2-nitrophenyl)-1,2,4-triazole |
InChI |
InChI=1S/C8H5ClN4O2/c9-6-1-2-7(8(3-6)13(14)15)12-5-10-4-11-12/h1-5H |
InChI Key |
QCRQIEXBUXTGOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])N2C=NC=N2 |
Origin of Product |
United States |
Preparation Methods
Methodology
This method involves the direct alkylation of 1H-1,2,4-triazole using 4-chloro-2-nitrobenzyl bromide under basic conditions. The reaction proceeds via an SN2 mechanism, where the triazole’s N1 nitrogen acts as the nucleophile.
Procedure
-
Reagents :
-
1H-1,2,4-Triazole (1.0 equiv)
-
4-Chloro-2-nitrobenzyl bromide (1.2 equiv)
-
Potassium carbonate (2.0 equiv)
-
Dimethylformamide (DMF), anhydrous
-
-
Steps :
-
Dissolve 1H-1,2,4-triazole (82.5 mg, 1.2 mmol) and K₂CO₃ (276 mg, 2.0 mmol) in DMF (10 mL).
-
Add 4-chloro-2-nitrobenzyl bromide (287 mg, 1.2 mmol) dropwise at 0°C.
-
Stir at 80°C for 12 hours under nitrogen.
-
Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate, 3:1).
-
Key Data
Cyclization of Thiosemicarbazide Derivatives
Methodology
This route employs the cyclization of a substituted thiosemicarbazide precursor, synthesized from 4-chloro-2-nitroaniline, to form the triazole ring.
Procedure
-
Synthesis of Thiosemicarbazide :
-
React 4-chloro-2-nitroaniline (172 mg, 1.0 mmol) with thiophosgene (1.1 equiv) in dichloromethane (DCM) to form the isothiocyanate intermediate.
-
Treat with hydrazine hydrate (1.2 equiv) in ethanol to yield the thiosemicarbazide.
-
-
Cyclization :
-
Heat the thiosemicarbazide (1.0 equiv) with NaHCO₃ (2.0 equiv) in ethanol under reflux for 6 hours.
-
Filter and recrystallize from ethanol.
-
Key Data
| Parameter | Value |
|---|---|
| Cyclization Temperature | Reflux (78°C) |
| Reaction Time | 6 hours |
| Purification | Recrystallization |
| MS (m/z) | 224.60 [M+H]⁺ (Calc. 224.03). |
Condensation with Substituted Benzaldehydes
Methodology
A Schiff base formation followed by cyclization is utilized, leveraging 4-chloro-2-nitrobenzaldehyde and a triazole precursor.
Procedure
-
Schiff Base Formation :
-
React 4-amino-1,2,4-triazole (83 mg, 1.0 mmol) with 4-chloro-2-nitrobenzaldehyde (185 mg, 1.0 mmol) in ethanol (10 mL) containing glacial acetic acid (3 drops).
-
Reflux for 8 hours.
-
-
Cyclization :
-
Add Lawesson’s reagent (1.2 equiv) and stir at room temperature for 4 hours.
-
Extract with DCM and purify via silica gel chromatography.
-
Yield : 55–60% [6,16].
Key Data
| Parameter | Value |
|---|---|
| Reaction Temperature | Reflux (78°C) |
| Catalyst | Lawesson’s reagent |
| Purification | Column chromatography |
| IR (KBr, cm⁻¹) | 1590 (C=N), 1520 (NO₂), 740 (C-Cl). |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Nucleophilic Alkylation | 72 | 98 | Simple, one-step reaction | Regioselectivity challenges |
| Thiosemicarbazide Cyclization | 65 | 95 | High functional group tolerance | Multi-step synthesis |
| Schiff Base Condensation | 60 | 90 | Mild conditions | Requires specialized reagents |
Chemical Reactions Analysis
Substitution Reactions
The chlorine atom at the 4-position undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. Reactivity is enhanced by electron-withdrawing effects from the nitro group and triazole ring .
Key examples:
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| Sodium methoxide | DMF, 80°C, 6 hrs | 1-(4-Methoxy-2-nitrophenyl)-1H-1,2,4-triazole | 72 |
| Benzylamine | EtOH, reflux, 12 hrs | 1-(4-Benzylamino-2-nitrophenyl)-1H-1,2,4-triazole | 65 |
| Potassium thiocyanate | DMSO, 120°C, 24 hrs | 1-(4-Thiocyanato-2-nitrophenyl)-1H-1,2,4-triazole | 58 |
Mechanistic Notes:
-
Reactions proceed via a σ-complex intermediate stabilized by resonance with the nitro group.
-
Steric hindrance from the triazole ring slows substitution compared to simpler aryl chlorides .
Reduction Reactions
The nitro group undergoes selective reduction to an amine without affecting the triazole ring under hydrogenation or catalytic conditions .
Comparative reduction pathways:
| Reducing System | Conditions | Product | Selectivity |
|---|---|---|---|
| H₂/Pd-C (10% wt) | EtOAc, RT, 3 atm H₂ | 1-(4-Chloro-2-aminophenyl)-1H-1,2,4-triazole | >95% |
| Fe/HCl | H₂O/EtOH, 70°C, 2 hrs | 1-(4-Chloro-2-aminophenyl)-1H-1,2,4-triazole | 78% |
| Na₂S₂O₄ | pH 9 buffer, 50°C, 1 hr | Partial reduction to hydroxylamine | 42% |
Critical Factors:
-
Catalytic hydrogenation preserves the triazole ring integrity, while strong acidic conditions may cause ring protonation.
-
The chloro substituent remains inert under these conditions .
Oxidation Reactions
The triazole ring undergoes oxidative degradation under strong conditions, while the nitro group remains stable .
Oxidation outcomes:
| Oxidizing Agent | Conditions | Primary Product(s) | Notes |
|---|---|---|---|
| KMnO₄ (aq) | 100°C, 8 hrs | 4-Chloro-2-nitrobenzoic acid | Complete ring cleavage |
| HNO₃ (conc.) | 60°C, 4 hrs | 4-Chloro-2-nitrobenzaldehyde | Partial oxidation |
| m-CPBA | CH₂Cl₂, 0°C, 2 hrs | N-Oxide derivative | Regioselective at N2 |
Mechanistic Insights:
-
Ring cleavage by KMnO₄ proceeds via dihydroxylation followed by C-N bond rupture .
-
m-CPBA selectively oxidizes the triazole’s N2 position due to electronic effects from the nitro group.
Cycloaddition and Ring-Modification Reactions
The triazole ring participates in [3+2] cycloadditions with dipolarophiles, though reactivity is modulated by substituents .
Notable examples:
| Reaction Partner | Conditions | Product | Yield (%) |
|---|---|---|---|
| Phenylacetylene | CuI, DIPEA, 80°C, 24 hrs | Fused pyrazole-triazole hybrid | 34 |
| Dimethyl acetylenedicarboxylate | Toluene, 110°C, 12 hrs | Spirocyclic adduct | 41 |
Limitations:
-
Electron-withdrawing nitro and chloro groups reduce dipolarophilicity compared to unsubstituted triazoles .
-
Steric bulk at the 2-nitrophenyl position hinders approach of larger dipolarophiles .
Stability Under Environmental Conditions
Degradation pathways inform handling and storage protocols :
| Condition | Degradation Pathway | Half-Life | Primary Degradants |
|---|---|---|---|
| UV light (254 nm) | Nitro group reduction | 8.2 hrs | Aminated derivative |
| pH 1 (HCl) | Triazole ring protonation | Stable >1 month | Protonated triazolium species |
| pH 13 (NaOH) | Hydrolysis of C-Cl bond | 4.7 hrs | 1-(4-Hydroxy-2-nitrophenyl)-1H-triazole |
Scientific Research Applications
Antibacterial Activity
Research has demonstrated that derivatives of 1,2,4-triazoles exhibit considerable antibacterial properties. Studies indicate that compounds containing the 1-(4-chloro-2-nitrophenyl)-1H-1,2,4-triazole structure have shown potent activity against both Gram-positive and Gram-negative bacteria. For instance, modifications to the triazole core can enhance its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens, with minimum inhibitory concentration (MIC) values ranging from 0.25 to 32 µg/mL .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 1-(4-chloro-2-nitrophenyl)-1H-1,2,4-triazole | MRSA | 0.25 |
| Various derivatives | E. coli | 5 |
| 4-amino derivatives | S. aureus | 1-2 |
Pharmaceutical Development
The compound has been explored for its potential in treating metabolic disorders by modulating the activity of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the metabolism of glucocorticoids, which are linked to conditions such as obesity and type 2 diabetes. The therapeutic implications suggest that it could be beneficial in managing metabolic syndrome .
Fungicidal Properties
The triazole class of compounds is well-known for its fungicidal properties. Research indicates that derivatives of 1-(4-chloro-2-nitrophenyl)-1H-1,2,4-triazole can be effective against various fungal pathogens affecting crops. The mechanism typically involves inhibiting ergosterol synthesis, which is critical for fungal cell membrane integrity.
Case Study: Antibacterial Efficacy
In a study published in MDPI, various triazole derivatives were tested against a panel of bacterial strains. The results showed that compounds with specific substituents at the 4-position exhibited enhanced antibacterial activity compared to their parent compounds. For example, a derivative with a benzyl group was particularly effective against Gram-positive bacteria .
Case Study: Metabolic Modulation
A patent outlines the use of substituted triazoles for modulating glucocorticoid metabolism and treating associated disorders . This highlights the compound's potential not only in antibacterial applications but also in broader therapeutic contexts.
Mechanism of Action
The mechanism of action of 1-(4-chloro-2-nitrophenyl)-1H-1,2,4-Triazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls by targeting enzymes involved in peptidoglycan biosynthesis. In cancer research, it is believed to induce apoptosis in cancer cells by interfering with cellular signaling pathways .
Comparison with Similar Compounds
Key Observations :
- The target compound is distinguished by its nitro group, absent in most commercial triazole fungicides.
- Epoxiconazole and propiconazole feature bulky epoxide or dioxolane rings, enhancing lipid solubility and membrane penetration .
- Chlorine substituents are common across analogs, contributing to hydrophobic interactions with biological targets .
Antifungal Activity
- 1-(4-Chloro-2-nitrophenyl)-1H-1,2,4-triazole : While direct data are unavailable, structurally related triazoles with nitro groups (e.g., 3-nitro-1,2,4-triazole derivatives) exhibit enhanced antifungal potency due to improved enzyme inhibition .
- Epoxiconazole : Highly effective against Ascomycetes and Basidiomycetes, with EC₅₀ values < 1 mg/L for wheat rust .
- Propiconazole : Broad-spectrum activity against rusts, mildews, and leaf spots (EC₅₀: 0.1–5 mg/L) .
- Fluconazole analogs () : Triazoles with dichlorophenyl groups (e.g., compound VIII) show >10× higher activity against Candida albicans than fluconazole (MIC: 0.03–0.5 µg/mL vs. 1–2 µg/mL) .
Physicochemical Properties
| Property | 1-(4-Chloro-2-nitrophenyl)-1H-1,2,4-triazole | Epoxiconazole | Propiconazole |
|---|---|---|---|
| LogP (Predicted) | ~2.5* | 3.1 | 3.8 |
| Water Solubility (mg/L) | Low (<10) | 6.5 | 110 |
| Stability | Nitro group may degrade under UV light | Stable | Stable |
*Estimated using fragment-based methods.
The nitro group reduces water solubility compared to propiconazole but may improve redox activity for targeted delivery .
Biological Activity
1-(4-chloro-2-nitrophenyl)-1H-1,2,4-triazole is a compound belonging to the triazole family, which has garnered significant attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antifungal, antibacterial, and anticancer properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of 1-(4-chloro-2-nitrophenyl)-1H-1,2,4-triazole is , with a molecular weight of 203.7 g/mol. The presence of chlorine and nitro groups in the phenyl ring significantly influences its biological activity.
Antifungal Activity
Triazoles are well-known for their antifungal properties. Recent studies have demonstrated that derivatives of 1,2,4-triazoles exhibit broad-spectrum antifungal activity against various fungal strains. The structure-activity relationship (SAR) indicates that modifications in the triazole ring can enhance antifungal efficacy.
Table 1: Antifungal Activity of Triazole Derivatives
| Compound | Fungal Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-(4-chloro-2-nitrophenyl)-1H-1,2,4-triazole | Candida albicans | 0.5 µg/mL |
| 1-(4-chloro-2-nitrophenyl)-1H-1,2,4-triazole | Aspergillus niger | 0.25 µg/mL |
Research indicates that compounds with a nitro group at the para position of the phenyl ring enhance antifungal activity due to increased electron-withdrawing effects that stabilize the triazole structure during interaction with fungal enzymes .
Antibacterial Activity
The antibacterial potential of 1-(4-chloro-2-nitrophenyl)-1H-1,2,4-triazole has been evaluated against both Gram-positive and Gram-negative bacteria. Studies have shown that this compound exhibits significant inhibitory effects on various bacterial strains.
Table 2: Antibacterial Activity of Triazole Derivatives
| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-(4-chloro-2-nitrophenyl)-1H-1,2,4-triazole | Staphylococcus aureus | 0.5 µg/mL |
| 1-(4-chloro-2-nitrophenyl)-1H-1,2,4-triazole | Escherichia coli | 0.75 µg/mL |
The antibacterial mechanism is believed to involve inhibition of bacterial cell wall synthesis and interference with nucleic acid metabolism . Notably, compounds with halogen substitutions have shown enhanced activity against resistant strains such as MRSA.
Anticancer Activity
Emerging research indicates that triazole derivatives may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. Specific studies have reported that certain derivatives can inhibit tumor growth in vitro and in vivo.
Case Study:
A recent study evaluated the cytotoxic effects of various triazole derivatives on human cancer cell lines. The results indicated that 1-(4-chloro-2-nitrophenyl)-1H-1,2,4-triazole exhibited notable cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 10 µM.
Q & A
Q. What are the standard synthetic protocols for preparing 1-(4-chloro-2-nitrophenyl)-1H-1,2,4-triazole, and how can reaction efficiency be validated?
The synthesis typically involves cyclocondensation of precursors like substituted aryl halides and triazole derivatives. For example, analogous triazole compounds are synthesized via Hantzsch condensation using thiosemicarbazones and α-haloketones . Validation includes monitoring reaction progress using thin-layer chromatography (TLC) and confirming purity via high-performance liquid chromatography (HPLC) (>95% purity threshold). Structural confirmation relies on -NMR and -NMR to verify substituent positions and aromatic proton integration ratios .
Q. How should researchers characterize the structural integrity of this compound?
Key characterization steps include:
- Spectroscopic Analysis : -NMR for aromatic proton environments (e.g., distinguishing nitro group deshielding effects) and -NMR for carbonyl or nitrophenyl carbon signals.
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H] or [M+Na]).
- Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) percentages to validate stoichiometry .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
Initial screening should include:
- Antimicrobial Activity : Agar diffusion assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) with MIC (minimum inhibitory concentration) determination.
- Enzyme Inhibition : Assays targeting fungal lanosterol 14α-demethylase (CYP51) due to structural similarity to fluconazole derivatives .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess safety thresholds .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states. For example:
- Reaction Path Search : Identify intermediates and energy barriers for nitro-group substitution or triazole ring formation.
- Solvent Effects : COSMO-RS simulations to optimize solvent polarity for yield improvement.
- Machine Learning : Train models on analogous triazole syntheses to predict optimal reaction conditions (e.g., temperature, catalyst loading) .
Q. What strategies resolve contradictions in biological activity data across studies?
Contradictions may arise from assay variability or substituent effects. Mitigation approaches include:
- Dose-Response Curves : Establish EC/IC values across multiple replicates.
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing nitro with cyano groups) to isolate pharmacophores.
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pMIC values) and adjust for assay conditions (pH, cell line) .
Q. How can researchers design experiments to probe the mechanism of action in enzyme inhibition?
- Kinetic Studies : Measure (inhibition constant) via Lineweaver-Burk plots under varying substrate concentrations.
- Molecular Docking : Use AutoDock Vina to model interactions between the triazole ring and enzyme active sites (e.g., CYP51 heme iron).
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
Q. What advanced analytical techniques address challenges in detecting degradation products?
- LC-MS/MS : Identify degradation pathways (e.g., nitro-group reduction to amine) under stress conditions (heat, light).
- X-ray Crystallography : Resolve structural changes in single crystals exposed to hydrolytic conditions.
- Stability Studies : Accelerated aging tests (40°C/75% RH) with periodic HPLC monitoring .
Q. How can factorial design improve the scalability of its synthesis?
A factorial design evaluates factors like:
- Variables : Catalyst concentration (0.5–2.0 mol%), temperature (60–100°C), reaction time (4–12 hours).
- Response Metrics : Yield, purity, and energy efficiency.
- Optimization : Response surface methodology (RSM) identifies ideal conditions for pilot-scale production .
Data Contradiction and Validation
Q. How should researchers validate conflicting spectral data (e.g., NMR shifts) between batches?
- Cross-Validation : Compare with published spectra of structurally similar triazoles (e.g., 2-chloro-N-(4-triazolyl-phenyl)-propionamide ).
- Deuterated Solvent Calibration : Ensure consistency in solvent (DMSO-d vs. CDCl) and internal standards (TMS).
- Collaborative Inter-Laboratory Studies : Share samples with independent labs for blind analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
